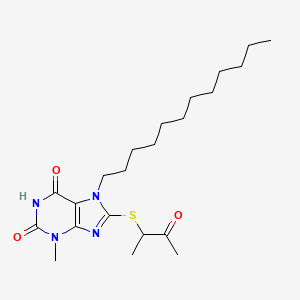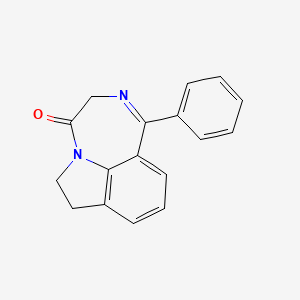
1-Ethyl-3-(morpholin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(morpholin-4-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a morpholine ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparación Con Compuestos Similares
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-Ethyl-1-(morpholin-4-ylmethyl)urea: A structural isomer with similar chemical properties.
Uniqueness: 1-Ethyl-3-(morpholin-4-ylmethyl)urea is unique due to its specific combination of an ethyl group, morpholine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
7498-02-4 |
|---|---|
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-ethyl-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12) |
Clave InChI |
BDIDEQARMJLJCE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)

![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

